![molecular formula C16H16ClN5O B2705460 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one CAS No. 554404-38-5](/img/structure/B2705460.png)
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one” is a chemical with the CAS Number: 554404-38-5 . It has a molecular weight of 329.79 . The IUPAC name for this compound is 2-(1H-benzimidazol-2-yl)-4-chloro-5-(1-piperidinyl)-3(2H)-pyridazinone .
Molecular Structure Analysis
The compound contains a benzodiazol ring attached to a dihydropyridazinone ring. It also has a chloro group and a piperidinyl group attached to the dihydropyridazinone ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Synthesis and Characterization
- Novel derivatives of benzimidazole, such as 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, have been synthesized and characterized, highlighting their potential as antitubercular agents. These compounds were synthesized using various spectroscopic techniques and screened for activity against mycobacterium species (D. Raju, R. Sasidhar, S. Vidyadhara, 2020).
Biological Activity and Pharmacology
- Research into the synthesis and biological activity of new [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones demonstrated the potential of these compounds in analgesic and anti-inflammatory activities, characterized by NMR and mass spectroscopy (A. Demchenko, L. Bobkova, O. Yadlovskiy, T. Buchtiarova, Sergey A. Demchenko, 2015).
- A study on the synthesis and antimicrobial activity of new pyridine derivatives revealed variable and modest activity against investigated bacterial and fungal strains, showcasing the importance of structural modifications for enhanced biological activities (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Antimicrobial and Antitumor Evaluation
- Certain N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and evaluated for their antioxidant and antitumor activities, providing a basis for the development of potential therapeutic agents (W. Hamama, M. Gouda, Marwa H. Badr, H. Zoorob, 2013).
- The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum highlighted the potential of these compounds as antimicrobial agents and opened avenues for further structure-activity relationship studies (K. Vinaya, R. Kavitha, C. Ananda Kumar, S. Benaka Prasad, S. Chandrappa, S. Deepak, S. Nanjunda Swamy, S. Umesha, K. Rangappa, 2009).
Safety And Hazards
The compound has some safety hazards associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501, which provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-5-piperidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-14-13(21-8-4-1-5-9-21)10-18-22(15(14)23)16-19-11-6-2-3-7-12(11)20-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJIOWGHEOBBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one |
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